molecular formula C14H15NO5 B047260 (6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione CAS No. 114582-74-0

(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione

Cat. No. B047260
M. Wt: 277.27 g/mol
InChI Key: UVGXMQSQHURGBS-QPSWRTKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione, also known as HMA, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HMA is a natural product that is produced by certain strains of Streptomyces bacteria. It has been found to have a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Novel Alkaloid Isolation

Researchers isolated novel oxazoline alkaloids, closely related to the compound , from the plant Gymnotheca chinensis. These alkaloids, including compounds with similar azaspiro structures, were identified through spectroscopic analysis, indicating their potential for unique biological activities (Xiao et al., 2016).

Stereochemistry and Configuration Analysis

A study focused on assigning the absolute configurations of similar azaspiro[4.5]decane compounds. This research, utilizing NMR spectroscopy, is crucial for understanding the stereochemical aspects of such compounds, which can influence their biological activity and potential applications (Jakubowska et al., 2013).

Synthesis and Biological Activity

The synthesis of 2-azaspiro[4.5]deca-1,6,9-trien8-one derivatives, compounds structurally related to the azaspiro[4.5]decane , has garnered attention due to their biological activities. These compounds were synthesized using different methods, highlighting the chemical versatility and potential for diverse applications (Shklyaev et al., 2011).

properties

CAS RN

114582-74-0

Product Name

(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione

InChI

InChI=1S/C14H15NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,12,18H,2,4H2,1,3H3/b9-5-

InChI Key

UVGXMQSQHURGBS-QPSWRTKESA-N

Isomeric SMILES

CC/C=C\1/C=CC(=O)[C@H](C12C(=O)C(=C)N(C2=O)OC)O

SMILES

CCC=C1C=CC(=O)C(C12C(=O)C(=C)N(C2=O)OC)O

Canonical SMILES

CCC=C1C=CC(=O)C(C12C(=O)C(=C)N(C2=O)OC)O

synonyms

triticone A
triticone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione
Reactant of Route 2
(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione
Reactant of Route 3
(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione
Reactant of Route 4
(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione
Reactant of Route 5
(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione
Reactant of Route 6
(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione

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